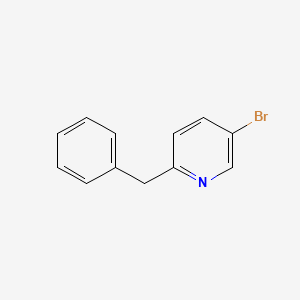
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a hydroxy group and a methyl group attached to the phenyl ring, along with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the oxidative coupling of phenolic compounds. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained . Another approach involves the use of bio-based molecules derived from lignocellulosic biomass, which can be converted into acrylates through various synthetic pathways .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize renewable sources such as lignocellulosic material. These processes are designed to be environmentally friendly and sustainable, addressing contemporary issues related to fossil fuel depletion and climate change .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products such as alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Medicine: It is being explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be compared with other similar compounds, such as:
(E)-3-(4-Methoxyphenyl)acrylic acid: This compound has a methoxy group instead of a hydroxy group, which may result in different chemical and biological properties.
(E)-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-4+ |
InChI-Schlüssel |
IFFUCWZWPUASSZ-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


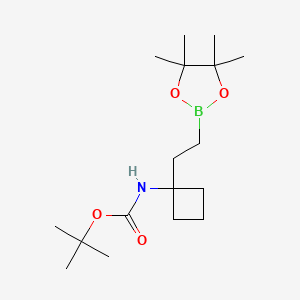
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)
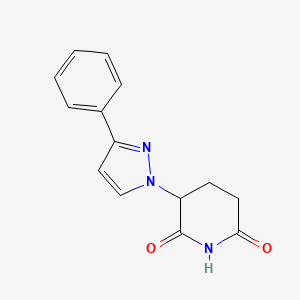
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


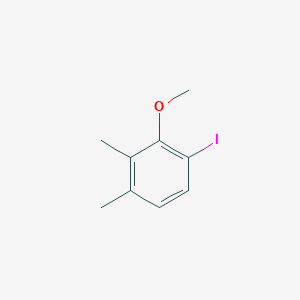
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
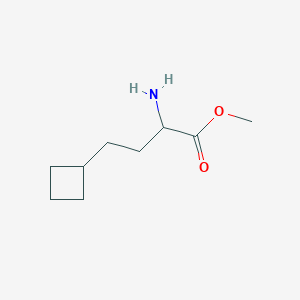


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
